molecular formula C12H15N3O2 B14910117 N-(5-methylpyridin-2-yl)-6-oxopiperidine-3-carboxamide

N-(5-methylpyridin-2-yl)-6-oxopiperidine-3-carboxamide

Cat. No.: B14910117
M. Wt: 233.27 g/mol
InChI Key: YJZWKJHEORPXFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Methylpyridin-2-yl)-6-oxopiperidine-3-carboxamide is a heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 5-position and a carboxamide linker connecting it to a 6-oxopiperidine moiety. The 6-oxopiperidine ring introduces a ketone functional group, which may enhance hydrogen-bonding interactions in biological systems.

Properties

Molecular Formula

C12H15N3O2

Molecular Weight

233.27 g/mol

IUPAC Name

N-(5-methylpyridin-2-yl)-6-oxopiperidine-3-carboxamide

InChI

InChI=1S/C12H15N3O2/c1-8-2-4-10(13-6-8)15-12(17)9-3-5-11(16)14-7-9/h2,4,6,9H,3,5,7H2,1H3,(H,14,16)(H,13,15,17)

InChI Key

YJZWKJHEORPXFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)NC(=O)C2CCC(=O)NC2

Origin of Product

United States

Preparation Methods

Intramolecular Aldol Condensation

A literature-derived approach involves the use of β-keto esters as precursors. For example, ethyl 3-oxopiperidine-4-carboxylate derivatives can undergo base-mediated cyclization to form the lactam ring. In a protocol adapted from CN110734393B, N-benzyl glycine ethyl ester is alkylated with 4-halogenated ethyl butyrate, followed by alkaline hydrolysis and acidification to yield 3-oxopiperidine-4-carboxylic acid derivatives. This method achieves yields of 93.3% with HPLC purity >99.5% when optimized with dichloromethane extraction and pH-controlled crystallization.

Stork Enamine Cyclization

The Maitland-Japp reaction, modified for piperidine synthesis, enables the formation of 6-oxopiperidines from δ-amino-β-ketoesters. As reported in Organic & Biomolecular Chemistry, δ-N-Boc-amino-β-ketoesters undergo HCl-mediated deprotection and subsequent cyclization in the presence of ketones to yield spiropiperidines. While this method primarily targets 2-spiropiperidines, analogous conditions could be adapted for 6-oxopiperidine-3-carboxamides by substituting ketones with carboxamide precursors.

Amidation of 6-Oxopiperidine-3-Carboxylic Acid

Direct amidation of 6-oxopiperidine-3-carboxylic acid with 5-methylpyridin-2-amine represents a streamlined route to the target compound.

Activation via Bis(Pentafluorophenyl) Carbonate (BPC)

Parallel synthesis protocols from PMC6268364 demonstrate the efficacy of BPC in activating carboxylic acids for amidation. In a model reaction, 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acid is treated with BPC in acetonitrile, followed by addition of aliphatic amines to yield carboxamides in 80–100% purity. Adapting this method, 6-oxopiperidine-3-carboxylic acid could be activated with BPC and reacted with 5-methylpyridin-2-amine under mild conditions (25–40°C, 12–24 hours).

Carbodiimide-Mediated Coupling

Alternative activation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) is documented in PMC10626615, where 6-oxo-1,6-dihydropyridine-3-carboxylic acid is coupled with 3-chloro-2-methylaniline to form a twisted carboxamide crystal. Applied to the target compound, this method would involve:

  • Dissolving 6-oxopiperidine-3-carboxylic acid and 5-methylpyridin-2-amine in dimethylformamide (DMF).
  • Adding EDCI (1.2 equiv) and HOBt (1.1 equiv) at 0°C.
  • Stirring at room temperature for 18 hours.
    Purification via recrystallization from ethanol/water mixtures typically affords yields of 70–85%.

Multi-Step Synthesis from Protected Amino Acids

A convergent approach builds the piperidine and pyridine moieties separately before coupling.

Piperidine Ring Construction

Starting with N-Boc-3-aminopentanoic acid, sequential protection and cyclization yield 6-oxopiperidine-3-carboxylic acid:

  • Boc Protection : Treat N-Boc-3-aminopentanoic acid with di-tert-butyl dicarbonate in THF/water (yield: 95%).
  • Cyclization : Heat under reflux with p-toluenesulfonic acid in toluene to form the lactam (yield: 88%).

Final Amidation

Coupling the two fragments using BPC or EDCI/HOBt, as detailed in Sections 3.1 and 3.2, completes the synthesis.

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

Method Yield Purity (HPLC) Scalability Complexity
BPC-Mediated Amidation 85–90% 95–100% High Low
EDCI/HOBt Coupling 70–85% 90–95% Moderate Moderate
Multi-Step Synthesis 60–75% 85–90% Low High

Key findings:

  • BPC activation offers superior yield and purity but requires specialized reagents.
  • EDCI/HOBt is more accessible but may necessitate additional purification.
  • Multi-step routes provide structural flexibility but accumulate yield losses.

Chemical Reactions Analysis

Types of Reactions

N-(5-methylpyridin-2-yl)-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

    Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide (DMSO) at low temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-(5-methylpyridin-2-yl)-6-oxopiperidine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-methylpyridin-2-yl)-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

Key structural variations among analogs include:

  • Ring Systems: The target compound’s 6-oxopiperidine (6-membered ring) contrasts with pyrrolidinyl (5-membered) groups in derivatives like 6-amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide (). ’s compound features a cyclohexadienylidene group fused to a pyrazole, introducing planarity and conjugation, which may alter electronic properties compared to the target’s non-aromatic piperidine .
  • Substituent Positioning :

    • The target’s 5-methylpyridin-2-yl group differs from the pyridin-3-yl substituent in ’s compound. The 2-position on pyridine may favor interactions with hydrophobic pockets in proteins, while 3-substituents could alter steric hindrance .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted) Key Functional Groups
N-(5-Methylpyridin-2-yl)-6-oxopiperidine-3-carboxamide C₁₂H₁₅N₃O₂ 241.27 0.8–1.2 6-oxopiperidine, pyridin-2-yl
6-Amino-5-pyrrolidinyl-N-methyl-3-pyridinecarboxamide () C₁₁H₁₆N₄O 220.27 0.5–0.9 Pyrrolidine, amino group
(5E)-5-(3,4-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide () C₁₈H₁₇N₃O₂ 307.35 2.1–2.5 Cyclohexadienylidene, pyridin-3-yl
5-Chloro-N-[6-[(3-chlorobenzoyl)amino]-3-pyridinyl]-4-pyridinecarboxamide () C₁₉H₁₃Cl₂N₅O₂ 430.25 3.5–4.0 Chlorine, benzoyl, piperazinyl

Analysis :

  • The target compound has moderate lipophilicity (logP ~1.0), balancing solubility and membrane permeability.
  • Chlorinated analogs () exhibit higher logP, favoring tissue penetration but increasing risks of off-target binding .
  • The cyclohexadienylidene derivative () has the highest logP, likely due to aromatic conjugation and methyl groups .

Pharmacological Implications (Hypothetical)

  • Target Compound : The 6-oxopiperidine’s ketone may enhance hydrogen bonding with kinase ATP-binding sites, similar to FDA-approved kinase inhibitors (e.g., imatinib).
  • Pyrrolidinyl Analogs () : Smaller ring size may reduce steric hindrance but limit interactions with deep catalytic pockets .
  • Chlorinated Derivatives () : Chlorine atoms could improve potency but increase hepatotoxicity risks, as seen in other drug candidates .

Biological Activity

N-(5-methylpyridin-2-yl)-6-oxopiperidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N3O2. The compound features a piperidine ring fused with a pyridine moiety, along with a carboxamide and a ketone functional group, which contribute to its reactivity and interaction with biological systems. The presence of these functional groups allows for various chemical reactions, enhancing its potential as a therapeutic agent.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes and receptors . Its structural characteristics suggest potential roles in modulating neurotransmitter receptors, notably the N-methyl-D-aspartate (NMDA) receptors, which are crucial in cognitive functions and neurological disorders.

The compound's mechanism of action involves:

  • Binding Affinity : The unique combination of piperidine and pyridine rings may enhance its binding affinity and selectivity towards target proteins.
  • Allosteric Modulation : Similar compounds have shown promise as positive allosteric modulators of NMDA receptors, suggesting that this compound may influence receptor activity beneficially.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. One common method includes:

  • Formation of the piperidine ring through cyclization.
  • Introduction of the pyridine moiety via electrophilic substitution.
  • Functionalization at the carboxamide position to yield the final product.

These methods can be optimized based on desired yield and purity.

Comparative Biological Activity

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
N-(6-methylpyridin-3-yl)-2-piperidinoneSimilar piperidine and pyridine structurePotential NMDA receptor modulation
6-Oxopiperidine derivativesVariations in substituents on piperidine ringDiverse biological activities
5-Methylpyridin derivativesVariants lacking piperidine ringLimited receptor interactions

This compound stands out due to its specific combination of functional groups that enhance its pharmacological properties compared to these similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their pharmacological profiles:

  • C-Met Inhibitors : A study on c-Met inhibitors demonstrated that compounds with similar scaffolds exhibited significant potency against c-Met kinase activity, with IC50 values as low as 8.6 nM .
  • Anticancer Activity : Other research has highlighted the anticancer properties of structurally related compounds, showing promising results against various cancer cell lines, including A549 lung adenocarcinoma cells .
  • Renin Inhibition : Compounds derived from similar frameworks have been identified as potent renin inhibitors, showcasing favorable pharmacokinetic profiles in animal models .

Q & A

Q. Basic

  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the carboxamide linkage (δ ~8.5 ppm for pyridinyl protons) and piperidine ring protons (δ ~1.5–3.5 ppm) .
  • HRMS : Electrospray ionization (ESI+) to verify the molecular ion [M+H]⁺ (calculated m/z: 263.1264) .
  • X-ray crystallography : Resolves piperidine ring conformation and intermolecular interactions .

What strategies resolve discrepancies in biological activity data across different assay systems?

Advanced
Contradictions in IC₅₀ values may arise from assay conditions (e.g., pH, temperature) or target protein isoforms. Replicate studies under standardized protocols (e.g., ATP concentration in kinase assays) and validate using orthogonal assays (e.g., SPR vs. fluorescence polarization). Statistical tools like Bland-Altman plots or meta-analysis can quantify variability .

How does modifying substituents on the piperidine ring affect pharmacokinetic properties?

Q. Advanced

  • Lipophilicity : Introduce fluorine () or methyl groups to modulate logP, enhancing blood-brain barrier permeability .
  • Metabolic stability : Replace labile protons with deuterium or incorporate steric hindrance (e.g., tert-butyl) to reduce CYP450-mediated oxidation. In vitro microsomal assays (e.g., human liver microsomes) quantify metabolic half-life .

What in vitro models are suitable for initial pharmacological screening?

Q. Basic

  • Enzyme assays : Test inhibitory activity against targets like kinases or proteases using fluorogenic substrates .
  • Cell-based assays : Use SH-SY5Y (neuroblastoma) or HEK293 cells transfected with receptor targets (e.g., GPCRs) to evaluate cytotoxicity and receptor modulation .

What computational methods predict the binding affinity of this compound with neurological targets?

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with acetylcholinesterase or NMDA receptors. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .
  • QSAR : Build regression models using descriptors like topological polar surface area (TPSA) and hydrogen-bond acceptors .

How do metabolic studies inform the design of derivatives with improved stability?

Q. Advanced

  • Metabolite identification : Incubate with hepatocytes and analyze via LC-MS/MS to detect oxidation (e.g., piperidine ring hydroxylation) or glucuronidation .
  • Prodrug strategies : Mask the carboxamide as an ester to enhance oral bioavailability, with enzymatic cleavage in target tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.